Product packaging for Atazanavir-d5(Cat. No.:)

Atazanavir-d5

Cat. No.: B7852776
M. Wt: 704.9 g/mol
InChI Key: AXRYRYVKAWYZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Deuterium (B1214612) Isotope Effects in Chemical Biology

Deuterium, discovered by Harold Urey in 1931, contains a proton and a neutron, effectively doubling the mass of a hydrogen atom. wikipedia.org This mass difference is the origin of the deuterium isotope effect, a critical concept in understanding the behavior of deuterated compounds.

Kinetic Isotope Effect Principles and Applications in Drug Metabolism

The most significant consequence of deuterium substitution in drug design is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.orginformaticsjournals.co.in Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. portico.orgscirp.org

This principle is particularly relevant to drug metabolism mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the oxidative breakdown of many drugs. researchgate.netnih.gov By strategically replacing hydrogens at known sites of metabolism (often called "soft spots") with deuterium, medicinal chemists can slow down this breakdown. nih.gov This can lead to several desirable outcomes, including:

Increased drug half-life. wikipedia.orgipinnovative.com

Greater systemic exposure.

Reduced formation of potentially toxic metabolites. nih.gov

Decreased potential for drug-drug interactions. portico.org

A primary KIE is generally observed when the ratio of the reaction rate for the hydrogen-containing compound versus the deuterium-containing compound (kH/kD) is greater than two. portico.org The application of the KIE has been a tool in mechanistic studies of drug metabolism since the 1960s. portico.orgresearchgate.netnih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property Carbon-Hydrogen (C-H) Carbon-Deuterium (C-D) Implication in Drug Metabolism
Relative Mass Lower Higher (approx. 2x) Alters vibrational frequency of the bond.
Bond Energy Lower Higher More energy is required to break the C-D bond. informaticsjournals.co.in
Reaction Rate Faster Slower Can decrease the rate of metabolic breakdown (Kinetic Isotope Effect). portico.org

Bioisosteric Considerations of Deuterium Substitution in Drug Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another with similar physical or chemical properties to enhance the drug's characteristics. nih.govipinnovative.com The substitution of hydrogen with deuterium is considered one of the most conservative examples of bioisosterism. wikipedia.orgnih.govacs.org

Unlike other bioisosteric replacements (e.g., replacing a hydrogen with a fluorine atom), deuterium does not significantly alter a molecule's size, shape, or electronic properties. wikipedia.org This subtlety is a key advantage, as it generally preserves the drug's ability to bind to its intended biological target, maintaining its therapeutic effect while potentially improving its metabolic profile. informaticsjournals.co.in While the physicochemical differences are minor, they are measurable: deuterium is slightly smaller and less lipophilic than hydrogen. nih.gov

Overview of Deuteration Strategy in Pharmaceutical Development

The use of deuteration has evolved from a tool for studying reaction mechanisms to a viable, low-risk strategy for developing improved pharmaceuticals. researchgate.net This approach can be applied to existing drugs (a "deuterium switch") or incorporated early in the discovery of new chemical entities. nih.govuniupo.it

Goals of Deuterium Incorporation in Drug Candidates

The primary goal of deuteration is to improve a drug's pharmacokinetic (what the body does to the drug) or toxicological profile. nih.govnih.govresearchgate.net This strategy can translate into tangible clinical benefits. nih.gov

Table 2: Key Objectives of Pharmaceutical Deuteration

Objective Mechanism Potential Benefit
Improve Metabolic Stability Slowing metabolism by leveraging the Kinetic Isotope Effect at metabolic "soft spots". nih.gov Increased drug exposure, longer half-life, potentially allowing for less frequent dosing. ipinnovative.com
Reduce Toxic Metabolites Blocking or slowing metabolic pathways that lead to the formation of harmful byproducts. nih.govnih.gov Improved safety and tolerability profile. nih.gov
Increase Bioavailability Decreasing the "first-pass effect," where a drug is heavily metabolized in the liver before reaching systemic circulation. More of the administered dose becomes active in the body.

| Stabilize Chiral Centers | Inhibiting the interconversion of stereoisomers, which can have different pharmacological or toxicological properties. nih.govmusechem.com | Ensuring the drug exists in its more effective and safer form. |

Historical Context and Recent Advances in Deuterated Drug Research

The concept of using deuterium to alter drug metabolism has been explored for decades, with early studies on deuterated compounds appearing in the 1960s and the first patents being granted in the 1970s. wikipedia.orgportico.orgresearchgate.net For many years, it remained a niche area of academic and industrial research.

A significant milestone was the approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017. nih.govuniupo.it This event validated the "deuterium switch" approach and invigorated commercial interest in the field. nih.gov More recently, the focus has expanded to include the development of de novo deuterated drugs, where deuterium is incorporated from the earliest stages of discovery. nih.govuniupo.it The approval of deucravacitinib (B606291) in 2022 marked the first success for this new paradigm. nih.govuniupo.it These successes have paved the way for numerous other deuterated compounds currently under clinical investigation. nih.gov

Significance of Deuterated Atazanavir-D3-3 in Research Context

Atazanavir (B138) is an important HIV-1 protease inhibitor used in antiretroviral therapy. nih.govmedchemexpress.com It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. nih.govpharmgkb.org This extensive metabolism, particularly a strong first-pass effect, necessitates its co-administration with a pharmacokinetic enhancer like ritonavir (B1064) to boost its bioavailability.

Research has shown that the primary metabolic pathways for atazanavir are oxidation (monooxidation and dioxidation), hydrolysis, and N-dealkylation. nih.govnih.gov Deuterated versions of atazanavir, such as those labeled with three, six, or more deuterium atoms (e.g., Atazanavir-d3, -d6), are crucial tools in the study of this complex metabolism. nih.govmedchemexpress.comcaymanchem.com

Deuterated Atazanavir-D3-3 is a specific isotopologue used in a research setting. While the exact position of the three deuterium atoms defines its specific application, such compounds are generally used for two main purposes in research:

Metabolite Identification: In studies designed to map the metabolic fate of a drug, researchers can administer a mix of the deuterated and non-deuterated drug. nih.gov The known mass shift in the resulting metabolites, as detected by mass spectrometry, allows for the confident identification and structural elucidation of molecules formed through different metabolic pathways like oxidation. nih.govresearchgate.net

Internal Standards for Quantification: In pharmacokinetic studies, a deuterated version of the drug, such as Atazanavir-d6, is often used as an internal standard. caymanchem.com Because it behaves almost identically to the non-deuterated drug during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS), it allows for highly accurate quantification of the parent drug in biological samples like plasma. caymanchem.com

The development of deuterated atazanavir analogs, such as CTP-518, was aimed at creating a version of the drug with an improved pharmacokinetic profile that would not require co-administration with a booster like ritonavir, thereby avoiding the side effects associated with the booster. ontosight.ai Therefore, Deuterated Atazanavir-D3-3, within this context, serves as a fundamental research compound enabling the detailed studies of metabolism and pharmacokinetics that underpin the development of potentially improved therapeutic agents.

Role of Atazanavir in Protease Inhibitor Research

Atazanavir is a potent and selective azapeptide inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme crucial for the lifecycle of the virus. nih.govdovepress.com Its approval marked a significant advancement in antiretroviral therapy, primarily due to its once-daily dosing regimen and a more favorable lipid profile compared to other protease inhibitors (PIs). nih.govoup.com In the realm of protease inhibitor research, atazanavir serves as a key reference compound and a scaffold for the design of new antiviral agents. tandfonline.com

Its mechanism of action involves binding to the active site of HIV-1 protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins. drugbank.com This inhibition blocks the formation of mature, infectious virions. nih.gov A distinctive feature of atazanavir is the I50L mutation that can arise in the HIV protease, which confers resistance to atazanavir but can increase susceptibility to other PIs. nih.gov

Atazanavir is a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov This characteristic is central to much of the research surrounding atazanavir, as it necessitates careful consideration of drug-drug interactions. oup.com Studies often focus on its use in combination with a low dose of ritonavir, another PI that acts as a potent CYP3A4 inhibitor, to "boost" atazanavir's plasma concentrations. tandfonline.com This boosting strategy enhances its antiviral efficacy and raises the genetic barrier to resistance. nih.gov Research continues to explore the long-term efficacy and safety of both boosted and unboosted atazanavir regimens in real-world clinical settings. nih.gov

Rationale for Deuteration of Atazanavir Analogs for Enhanced Research Utility

The rationale for deuterating atazanavir analogs is primarily driven by the desire to improve its metabolic properties and enhance its utility as a research tool. Atazanavir is extensively metabolized in the liver, mainly by the CYP3A4 enzyme system. drugbank.comnih.gov This metabolism can lead to a relatively short half-life and necessitates co-administration with a pharmacokinetic enhancer like ritonavir, which itself can be associated with adverse effects.

By selectively replacing hydrogen atoms with deuterium at metabolically active sites on the atazanavir molecule, researchers aim to slow down its breakdown. cd-bioparticles.netuniupo.it This is based on the kinetic isotope effect, where the greater mass of deuterium leads to a stronger chemical bond with carbon, making it more resistant to enzymatic cleavage. musechem.com A slower rate of metabolism could potentially lead to several benefits for research applications:

Increased Half-Life and Exposure: Deuteration can reduce the clearance of the drug, leading to a longer half-life and increased systemic exposure. This could potentially eliminate the need for a boosting agent like ritonavir, simplifying research protocols and avoiding the confounding effects of the booster.

Internal Standards for Pharmacokinetic Studies: Deuterated analogs, such as Atazanavir-d6, are widely used as internal standards in mass spectrometry-based bioanalytical assays. cd-bioparticles.netmedchemexpress.com Their similar chemical behavior to the parent drug but distinct mass allows for precise quantification of atazanavir in biological samples.

Elucidation of Metabolic Pathways: Studying the metabolic fate of specifically deuterated atazanavir analogs can help pinpoint the exact sites of metabolism on the molecule. nih.gov This information is crucial for understanding the drug's disposition and for designing new analogs with improved metabolic stability.

Reduced Metabolite-Mediated Toxicity: In some cases, drug metabolites can be responsible for adverse effects. By slowing down the formation of potentially toxic metabolites, deuteration could lead to a safer compound for research and potential therapeutic use. uniupo.it

A specific example is CTP-518, a deuterated form of atazanavir, which was developed to retain the antiviral activity of atazanavir without the need for a pharmacokinetic enhancer. In vitro and in vivo studies have shown that CTP-518 has a longer half-life compared to atazanavir.

Deuterated Atazanivir-D3-3

Deuterated Atazanivir-D3-3 is a specific, isotopically labeled version of atazanavir. glpbio.com It is classified as an azapeptide derivative and functions as an inhibitor of HIV protease. glpbio.com

PropertyValue
Chemical Name 2,5,6, ...
CAS Number 1092540-52-7
Molecular Formula C₃₈H₃₄D₁₈N₆O₇
Purity 98%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52N6O7 B7852776 Atazanavir-d5

Properties

IUPAC Name

methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861490
Record name Methyl (11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated Atazanavir D3 3

Strategic Deuterium (B1214612) Incorporation Approaches

The synthesis of deuterated pharmaceuticals like Atazanavir-D3-3 relies on precise methods that introduce deuterium at specific molecular positions. These strategies are broadly categorized into site-selective techniques, the use of pre-deuterated building blocks, and hydrogen isotope exchange reactions.

Site-Selective Deuteration Techniques

Site-selective deuteration is crucial for maximizing the kinetic isotope effect at known sites of metabolism. For a complex molecule like Atazanavir (B138), identifying these "metabolic soft spots" is the first step. Research involving the administration of deuterated Atazanavir analogs to human subjects has been conducted to reveal its metabolic sites. nih.gov These studies demonstrated that oxidation is a primary metabolic pathway, leading to various mono- and di-oxidized metabolites. nih.gov

Once target sites are identified, various chemical methods can be employed for selective C-H deuteration. Metal-catalyzed reactions, for instance, can direct deuterium to specific positions. Iridium or rhodium complexes are known to catalyze H/D exchange at positions ortho to directing groups, such as amides or pyridyl moieties, both of which are present in the Atazanavir scaffold. This allows for the late-stage introduction of deuterium into the complex parent molecule with high precision.

Utilization of Deuterated Reagents and Building Blocks

One of the most direct and unambiguous methods for preparing deuterated compounds is to construct the molecule from smaller, pre-deuterated building blocks. This approach ensures high levels of deuterium incorporation at the desired positions without the risk of isotopic scrambling.

A notable example is the synthesis of a d3-labeled version of Atazanavir (Reyataz™), which utilizes a deuterated N-methoxycarbonyl-L-tert-leucine intermediate. researchgate.net The synthesis begins with the preparation of d3-methyl chloroformate from d3-methanol, which is then used to acylate L-tert-leucine. This key deuterated building block is subsequently coupled with the rest of the Atazanavir backbone to yield the final d3-labeled product. researchgate.net This method provides precise control over the location and stoichiometry of the deuterium label.

StepReactantsKey Reagent/ConditionProduct
1d3-Methanol, TriphosgeneToluene, 0 °C to rtd3-Methyl chloroformate
2L-tert-leucine, d3-Methyl chloroformateNaOH, THF/H₂ON-(d3-methoxycarbonyl)-L-tert-leucine
3N-(d3-methoxycarbonyl)-L-tert-leucine, Atazanavir amine intermediateHOBt, EDCI, DIPEA, DMFd3-Atazanavir

This table summarizes a synthetic approach for introducing a d3-label via a deuterated building block, based on published methodologies. researchgate.net

This building block strategy is highly adaptable for producing various isotopologues, including potentially "Deuterated Atazanavir-D3-3," by designing and synthesizing the appropriately deuterated precursors for other parts of the molecule, such as the tert-leucine or phenyl groups.

Hydrogen Isotope Exchange (HIE) Methods

Hydrogen Isotope Exchange (HIE) represents a powerful strategy for the late-stage deuteration of complex molecules. These methods involve the exchange of C-H bonds with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a metal catalyst.

For Atazanavir, HIE could be applied to introduce deuterium into its aromatic systems—the phenyl and pyridinyl rings. Homogeneous transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, are effective for this purpose. The specific catalyst and reaction conditions can provide selectivity for certain C-H bonds based on their steric and electronic environment. For instance, iridium-based catalysts are well-known for directing deuteration to the positions ortho to coordinating groups like the nitrogen atom in the pyridine ring of Atazanavir. This approach is highly efficient as it allows for the modification of the final drug molecule without the need for a multi-step de novo synthesis. nih.gov

Catalytic Deuteration Pathways

Catalytic methods offer efficient and often highly selective routes to deuterated compounds. These pathways include reductive processes that add deuterium across unsaturated bonds and novel methods involving biocatalysis or photochemistry.

Reductive Deuteration employing Deuterated Hydrides and D₂ Gas

Reductive deuteration is a classical and effective method for incorporating deuterium. This technique involves the reduction of a suitable functional group within a precursor molecule using a deuterium source. Common deuterium sources include deuterium gas (D₂) in the presence of a heterogeneous catalyst (e.g., Pd/C) or deuterated metal hydrides like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

In the context of Atazanavir synthesis, if a synthetic intermediate contained a reducible moiety such as an alkyne, alkene, or a nitro group, this method would be applicable. For example, the synthesis of other HIV protease inhibitors has involved the reduction of unsaturated precursors. nih.gov Applying a similar strategy, a precursor to Atazanavir could be reduced with D₂ gas, leading to the stereospecific addition of two deuterium atoms across a double bond. The choice of catalyst is critical for controlling the stereochemistry of the deuteration.

Reaction TypeDeuterium SourceCatalystFunctional Group Target
Catalytic DeuterogenationD₂ gasPd/C, PtO₂, Rh/CAlkenes, Alkynes
Hydride ReductionNaBD₄, LiAlD₄-Ketones, Aldehydes, Esters

This table presents common reductive deuteration approaches applicable in organic synthesis.

Biocatalytic and Photoreaction-Enabled Deuteration

Modern synthetic chemistry has embraced biocatalytic and photochemical methods for their high selectivity and mild reaction conditions. These approaches offer novel pathways for deuterating complex molecules like Atazanavir.

Biocatalytic deuteration uses enzymes to catalyze H/D exchange at specific positions with unparalleled selectivity. Enzymes such as P450 monooxygenases or aminotransferases, operating in a D₂O medium, can selectively replace specific hydrogen atoms with deuterium. Given the stereochemically complex structure of Atazanavir, which is a peptidomimetic, enzymatic methods could target specific C-H bonds adjacent to amide linkages or chiral centers with a precision that is difficult to achieve with traditional chemical catalysts.

Photoreaction-enabled deuteration , particularly photoredox catalysis, has recently emerged as a powerful tool for C-H functionalization. This method can activate specific C-H bonds, such as those alpha to a nitrogen atom, towards H/D exchange. Atazanavir contains multiple tertiary amine and hydrazine functionalities, making its α-amino C(sp³)–H bonds potential targets for photoredox-mediated deuteration using D₂O as the deuterium source. This strategy is attractive for its mild conditions and its ability to functionalize otherwise inert C-H bonds.

Synthetic Route Design for Deuterated Atazanavir-D3-3

The synthesis of isotopically labeled compounds such as Deuterated Atazanavir-D3-3 is a meticulous process that requires careful planning to ensure the precise introduction of deuterium atoms at specific molecular positions. The primary goal is to develop a synthetic pathway that is not only efficient and high-yielding but also guarantees high isotopic enrichment and stability of the deuterium labels. The design strategy for Deuterated Atazanavir-D3-3 is conceptually based on the established synthetic routes for its non-deuterated counterpart, Atazanavir, with modifications to incorporate deuterium-labeled precursors at key stages.

Multi-step Synthesis and Purification Strategies

The synthesis of Deuterated Atazanavir-D3-3 is a multi-step process that builds upon the known chemistry for creating the complex aza-dipeptide structure of Atazanavir. While the specific, proprietary route for this particular isotopologue is not publicly detailed, a plausible pathway can be constructed based on established organic synthesis principles and published routes for similar molecules.

The synthesis generally involves the coupling of key fragments. A central part of the Atazanavir structure is the biaryl-hydrazine unit. The synthesis of this intermediate can be achieved via a multi-step sequence, which has been optimized for continuous flow processes in the synthesis of Atazanavir itself. syrris.jpnih.govresearchgate.net This sequence typically involves:

Suzuki-Miyaura Cross-Coupling: To form the carbon-carbon bond between the two aromatic rings.

Hydrazone Formation: Introduction of the hydrazine moiety.

Hydrogenation: Reduction of the hydrazone to the corresponding hydrazine.

To produce Deuterated Atazanavir-D3-3, one of the key building blocks would be substituted with a deuterated version. For example, a deuterated equivalent of N-methoxycarbonyl-L-tert-leucine could be used. The introduction of deuterium often involves starting with a simple, commercially available deuterated source.

Table 1: Illustrative Multi-step Synthetic Approach

StepReaction TypeKey Reagents and ConditionsPurpose
1Epoxide Ring OpeningDeuterated amine, epoxide intermediateIntroduction of a deuterated side chain.
2Coupling ReactionActivated carboxylic acid, amineFormation of an amide bond, linking key fragments.
3DeprotectionAcidic or basic conditionsRemoval of protecting groups to reveal reactive functional groups.
4Final CouplingDeuterated N-methoxycarbonyl-L-tert-leucine, amine intermediateCompletion of the core Atazanavir structure with the deuterium label incorporated.

Purification at each stage is critical to ensure the chemical purity of the final product. Common strategies include:

Liquid-Liquid Extraction: Used to separate the product from water-soluble impurities. nih.govresearchgate.net

Crystallization: An effective method for obtaining highly pure solid compounds. The ability to isolate intermediates as crystalline solids is a significant advantage in a multi-step synthesis. google.com

Chromatography: Techniques such as column chromatography are employed to separate the desired compound from structurally similar side products.

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high deuterium enrichment and maintaining isotopic purity are paramount in the synthesis of deuterated compounds. The optimization process involves several key considerations.

Selection of Deuterium Source: The synthesis must utilize starting materials and reagents with the highest possible isotopic enrichment. The use of cost-effective and readily available deuterium sources is a practical consideration for large-scale production. The introduction of deuterated methyl groups (CD3) is a common and efficient strategy.

Minimizing H/D Exchange: Reaction conditions throughout the synthesis must be carefully controlled to prevent the unintended loss of deuterium atoms through hydrogen-deuterium (H/D) exchange. This is particularly important when acidic or basic conditions are used, or when protic solvents are present. Developing reaction steps that are tolerant of the C-D bond is a key challenge.

Analytical Verification: The isotopic purity of the final compound and key intermediates must be rigorously verified. Several analytical techniques are employed for this purpose:

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful tool for determining isotopic purity. It allows for the accurate measurement of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium labels within the molecule and to assess the structural integrity of the compound.

Table 2: Analytical Methods for Isotopic Purity Assessment

TechniqueInformation ProvidedKey Advantages
LC-ESI-HR-MS Isotopic enrichment, relative abundance of isotopologues, molecular formula confirmation.High sensitivity, rapid analysis, low sample consumption. nih.gov
NMR Spectroscopy Position of deuterium labels, structural integrity, relative isotopic purity.Confirms location of deuterium atoms, provides structural confirmation.

By carefully designing the synthetic route, selecting appropriate deuterated precursors, and implementing rigorous purification and analytical protocols, it is possible to produce Deuterated Atazanavir-D3-3 with high chemical and isotopic purity.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Deuterated Atazanivir-D3-3, a combination of ¹H, ²H, and ¹³C NMR experiments provides a comprehensive understanding of the proton and carbon environments within the molecule and confirms the location of the deuterium (B1214612) atoms.

¹H NMR spectroscopy offers a detailed map of the proton environments within a molecule. In the case of Deuterated Atazanivir-D3-3, the ¹H NMR spectrum is compared to that of unlabeled atazanavir (B138) to identify the site of deuterium incorporation. The introduction of three deuterium atoms is expected to lead to the disappearance or significant reduction in the intensity of the corresponding proton signal. Assuming the "D3" designation refers to the deuteration of a methyl group, the most probable location is one of the tert-butyl groups or the methoxycarbonyl group, as these are common sites for introducing stable isotopic labels.

For the purpose of this analysis, we will consider the scenario where one of the methyl groups on the tert-butyl moiety attached to the valine-derived portion of the molecule is deuterated.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) of Atazanavir and Predicted Shifts for Deuterated Atazanivir-D3-3 (Predicted data based on the structure of Atazanavir and known effects of deuteration)

Proton Assignment Atazanavir (ppm) Deuterated Atazanivir-D3-3 (ppm) Multiplicity Notes
Aromatic Protons7.0 - 8.57.0 - 8.5mComplex multiplet corresponding to pyridinyl and phenyl groups.
CH (Valine)~4.1~4.1d
CH (Phenylalanine)~4.5~4.5m
CH-OH~3.8~3.8m
CH₂ (Phenylalanine)~2.9, ~3.1~2.9, ~3.1m
CH₂ (Linker)~3.2 - 3.6~3.2 - 3.6m
OCH₃~3.7~3.7s
NH ProtonsVariableVariablebr sBroad signals, position dependent on solvent and concentration.
tert-Butyl (Valine)~0.9~0.9sSignal intensity reduced due to deuteration of one methyl group.
tert-Butyl (Boc)~1.4~1.4s

This table is interactive. Users can sort and filter the data.

The key indicator of successful deuteration in the ¹H NMR spectrum would be the integration value of the tert-butyl signal at approximately 0.9 ppm, which would be reduced, representing six protons instead of the usual nine.

²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing unequivocal confirmation of the deuteration site. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a signal will only be observed at the site of isotopic enrichment. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.com

For Deuterated Atazanivir-D3-3, a single resonance is expected in the ²H NMR spectrum, corresponding to the chemical shift of the deuterated methyl group.

Table 2: Predicted ²H NMR Data for Deuterated Atazanivir-D3-3 (Predicted data based on the structure of Atazanavir)

Deuterium Assignment Predicted Chemical Shift (δ, ppm) Notes
CD₃ (tert-Butyl)~0.9A single peak confirming the presence and chemical environment of the deuterium label.

This table is interactive. Users can sort and filter the data.

The observation of this peak provides direct evidence of the successful incorporation of deuterium at the intended position.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Deuterium substitution can have subtle effects on the chemical shifts of the attached and nearby carbon atoms, known as isotope effects. nih.govresearchgate.net The carbon atom directly attached to the deuterium atoms will typically exhibit a multiplet due to C-D coupling and a slight upfield shift.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ) of Atazanavir and Predicted Shifts for Deuterated Atazanivir-D3-3 (Predicted data based on the structure of Atazanavir and known isotopic effects)

Carbon Assignment Atazanavir (ppm) Deuterated Atazanivir-D3-3 (ppm) Notes
Carbonyl Carbons~170 - 175~170 - 175Multiple signals for the amide and carbamate groups.
Aromatic Carbons~120 - 155~120 - 155Complex set of signals for the aromatic rings.
CH (Valine)~60~60
CH (Phenylalanine)~55~55
CH-OH~70~70
CH₂ (Phenylalanine)~38~38
OCH₃~52~52
C(CH₃)₃ (Valine)~34~34Quaternary carbon signal.
CH₃ (tert-Butyl, Valine)~28~27.5Upfield shift and multiplet due to C-D coupling.
C(CH₃)₃ (Boc)~80~80Quaternary carbon signal.
CH₃ (tert-Butyl, Boc)~28.5~28.5

This table is interactive. Users can sort and filter the data.

The changes in the ¹³C NMR spectrum, particularly the upfield shift and splitting of the deuterated methyl carbon, serve as further confirmation of the isotopic labeling.

Mass Spectrometry (MS) Techniques for Compound Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.gov For Deuterated Atazanivir-D3-3, HRMS is used to confirm the incorporation of three deuterium atoms by comparing the measured accurate mass to the theoretical mass.

The molecular formula of atazanavir is C₃₈H₅₂N₆O₇. The introduction of three deuterium atoms and the removal of three protons results in a molecular formula of C₃₈H₄₉D₃N₆O₇ for Deuterated Atazanivir-D3-3.

Table 4: Theoretical Accurate Mass of Atazanavir and Deuterated Atazanivir-D3-3

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
AtazanavirC₃₈H₅₂N₆O₇704.3901
Deuterated Atazanivir-D3-3C₃₈H₄₉D₃N₆O₇707.4089

This table is interactive. Users can sort and filter the data.

The observed accurate mass from an HRMS experiment should be in close agreement with the theoretical mass for Deuterated Atazanivir-D3-3, providing strong evidence of its identity and isotopic enrichment.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the location of the deuterium label. nih.govmdpi.commdpi.com

The fragmentation of atazanavir is well-characterized. By comparing the MS/MS spectrum of Deuterated Atazanivir-D3-3 to that of unlabeled atazanavir, the fragments containing the deuterated moiety will exhibit a mass shift of +3 Da.

Table 5: Predicted Key MS/MS Fragments of Atazanavir and Deuterated Atazanivir-D3-3 (Predicted data based on known fragmentation pathways of Atazanavir)

Proposed Fragment Structure Atazanavir (m/z) Deuterated Atazanivir-D3-3 (m/z) Notes
[M+H]⁺705.3974708.4162Precursor ion.
[M+H - C₄H₉]⁺648.3496648.3496Loss of the non-deuterated tert-butyl group.
[M+H - C₄H₆D₃]⁺-648.3496Loss of the deuterated tert-butyl group.
[C₁₄H₁₈N₂O₅]⁺306.1216306.1216Fragment containing the Boc-valine portion (non-deuterated).
[C₁₄H₁₅D₃N₂O₅]⁺-309.1404Fragment containing the Boc-valine portion (deuterated).
[C₁₁H₁₀N₂]⁺170.0844170.0844Fragment corresponding to the 4-(pyridin-2-yl)aniline moiety.

This table is interactive. Users can sort and filter the data.

The presence of fragment ions with a +3 Da shift in the MS/MS spectrum of Deuterated Atazanivir-D3-3 provides definitive evidence for the location of the deuterium label within the molecule.

In Vitro Metabolic Stability and Pathway Elucidation

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Mediated Metabolism

The substitution of hydrogen with deuterium at specific molecular positions can significantly alter the rate of metabolism at those sites. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzyme-mediated reactions. A slower rate of bond cleavage for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can help identify sites of metabolic attack and quantify the contribution of different enzymes.

The primary enzyme system responsible for the metabolism of atazanavir (B138) is the Cytochrome P450 (CYP) superfamily, particularly the CYP3A subfamily. nih.govclinpgx.orgnih.gov In vitro studies with human liver microsomes and recombinant CYP isoforms have demonstrated that CYP3A4 and CYP3A5 are the main catalysts for its biotransformation. clinpgx.orgnih.gov

The major biotransformation pathways mediated by these enzymes are mono- and di-oxygenation. nih.govclinpgx.orgdrugbank.com Atazanavir itself is also known to be an inhibitor of CYP3A4. aidsmap.com

Current research on atazanavir metabolism has largely centered on the Cytochrome P450 system. While studies have identified aldehyde metabolites being formed from atazanavir via CYP3A-mediated pathways, there is a lack of significant scientific literature indicating that Aldehyde Oxidase (AOX) or Monoamine Oxidase (MAO) are directly involved in the primary metabolism of the parent compound, atazanavir. nih.govnih.gov Therefore, interactions with these enzymatic pathways are not considered major routes of biotransformation for atazanavir based on available in vitro data.

Metabolic Site Identification using Deuterated Atazanavir Analogs

Employing deuterated analogs like Atazanavir-D3-3 is a highly effective strategy for pinpointing the exact sites of metabolism on a complex molecule. By comparing the metabolite profiles of the deuterated and non-deuterated compounds using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can confidently elucidate metabolite structures and the pathways by which they are formed.

Studies using this approach have successfully identified numerous atazanavir metabolites, mapping out the primary routes of its breakdown. nih.gov These pathways are broadly categorized into oxidative, hydrolytic, and N-dealkylation mechanisms.

Oxidation is the most prevalent metabolic pathway for atazanavir. drugbank.com In vitro experiments have led to the identification of multiple metabolites resulting from the addition of one or two oxygen atoms.

Mono-oxidation: This is a major pathway, resulting in the formation of at least six distinct mono-oxidized metabolites. nih.gov The most abundant of these are often designated as M1 and M2. researchgate.netnih.gov

Di-oxidation: Further oxidation leads to di-oxidized products. At least four such metabolites have been identified in vitro. nih.gov

The table below summarizes the key oxidative metabolites identified in such studies.

Metabolite Class Identified Metabolites Metabolic Pathway
Mono-oxidationM1, M2, M7, M8, M13, M14Addition of one oxygen atom
Di-oxidationM15, M16, M17, M18Addition of two oxygen atoms

Table 1: Summary of Oxidative Metabolites of Atazanavir Identified In Vitro.

Hydrolysis represents the second major pathway in atazanavir's metabolic breakdown. This process typically involves the cleavage of ester or amide bonds within the molecule. In vitro studies have identified several metabolites that are products of hydrolysis, including the cleavage of the carbamate moiety. nih.gov

The table below lists the metabolites formed via hydrolysis.

Metabolite ID Metabolic Pathway
M3Hydrolysis
M4Hydrolysis
M19Hydrolysis

Table 2: Summary of Hydrolytic Metabolites of Atazanavir Identified In Vitro.

The third significant metabolic route is N-dealkylation, which involves the removal of an alkyl group from a nitrogen atom. This is a common metabolic reaction for many pharmaceutical compounds. For atazanavir, this pathway contributes to the formation of several key metabolites. nih.govdrugbank.com

The table below details the metabolites resulting from N-dealkylation.

Metabolite ID Metabolic Pathway
M5N-Dealkylation
M6aN-Dealkylation
M6bN-Dealkylation

Table 3: Summary of N-Dealkylation Metabolites of Atazanavir Identified In Vitro.

In Vivo Disposition and Pharmacokinetic Mechanistic Research

Comparative Pharmacokinetic Studies with Non-Deuterated Atazanavir (B138)

Preclinical research has demonstrated notable differences in the pharmacokinetic properties of Deuterated Atazanivir-D3 (also referred to as CTP-518) when compared to its non-deuterated counterpart, atazanavir. These studies have been pivotal in understanding the potential clinical advantages of this deuterated compound.

The primary impact of deuteration on atazanavir is the modulation of its metabolic clearance, which in turn extends its plasma half-life. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes, primarily Cytochrome P450 3A4 (CYP3A4).

In vitro experiments using human liver microsomes have shown that Deuterated Atazanivir-D3 has a 51% longer half-life compared to atazanavir. This finding was further substantiated in in vivo animal models. Following intravenous administration in monkeys, Deuterated Atazanavir-D3 exhibited a 52% increase in half-life in comparison to non-deuterated atazanavir. This significant extension in half-life is a direct consequence of a reduced rate of metabolic clearance. While specific clearance rate values from these preclinical studies are not publicly available, the substantial increase in half-life strongly indicates a corresponding decrease in the clearance of the deuterated compound.

Comparative Half-life of Deuterated Atazanivir-D3 vs. Atazanavir

Study ModelPharmacokinetic ParameterImprovement with Deuterated Atazanivir-D3
Human Liver Microsomes (In Vitro)Half-life51% Increase
Monkeys (In Vivo)Half-life52% Increase

Non-deuterated atazanavir is known to have a significant first-pass metabolism in the liver, which contributes to its low oral bioavailability in animal models, reportedly around 15% in rats and 36% in dogs. By slowing down this initial metabolic degradation, deuteration is anticipated to increase the systemic exposure (Area Under the Curve - AUC) and improve the oral bioavailability of atazanavir.

Investigation of Metabolic Profile Alterations in Animal Models

The deuteration of atazanavir not only affects the rate of metabolism but also has the potential to alter the metabolic pathways, leading to a different profile of metabolites.

Studies on the metabolism of non-deuterated atazanavir have identified several metabolites in human plasma. dntb.gov.ua The primary metabolic routes are oxidation (mono- and di-hydroxylation), hydrolysis, and N-dealkylation. dntb.gov.ua Research utilizing deuterium-labeled atazanavir analogs has been instrumental in elucidating the exact sites of metabolism and the structures of these metabolites. dntb.gov.ua

While these studies demonstrate the utility of deuterium (B1214612) labeling as a research tool, there is a lack of publicly available quantitative data comparing the levels of the parent compound (Deuterated Atazanavir-D3) and its specific metabolites in biological matrices from animal models against those of non-deuterated atazanavir. The slower metabolism of the deuterated compound would logically result in a higher ratio of the parent drug to its metabolites at any given time point.

The phenomenon of "metabolic switching" can occur with deuterated compounds, where the blockage of a primary metabolic pathway due to a stronger carbon-deuterium bond can redirect the metabolism towards alternative, previously minor, pathways. For non-deuterated atazanavir, the main sites of metabolism are well-characterized. Oxidation is the most common pathway, leading to various hydroxylated metabolites. dntb.gov.ua

Role of Deuteration in Modulating Drug-Metabolizing Enzyme Interactions (e.g., CYP Inhibition)

Non-deuterated atazanavir is a known inhibitor of the CYP3A4 enzyme. nih.gov This inhibition contributes to its own pharmacokinetic profile and is a source of drug-drug interactions. The co-administration of ritonavir (B1064), a potent CYP3A4 inhibitor, is used to boost atazanavir levels by further suppressing its metabolism. nih.gov

The impact of deuteration on the CYP3A4 inhibitory activity of atazanavir has not been specifically reported. However, in studies of other deuterated compounds, such as deuterated paroxetine, deuteration has been shown to weaken the inhibitory effect on CYP enzymes. This is often because the formation of a metabolite that acts as a mechanism-based inactivator of the enzyme is reduced. It is plausible that deuteration of atazanavir could similarly reduce the formation of any inhibitory metabolites, thereby lessening its intrinsic CYP3A4 inhibition. However, without direct comparative in vitro studies (e.g., determining IC50 or Ki values for CYP3A4 inhibition by both deuterated and non-deuterated atazanavir), this remains a theoretical advantage. Atazanavir is also known to be an inducer and inhibitor of the P-glycoprotein (P-gp) transporter, but no comparative data exists for its deuterated counterpart. nih.govnih.gov

Bioanalytical Method Development and Validation Using Deuterated Atazanavir D3 3 As Internal Standard

Quantitative Bioanalysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. rfppl.co.inbiotech-asia.org In this context, Deuterated Atazanavir-D3-3 serves as an ideal internal standard for the accurate measurement of Atazanavir (B138).

The development of a robust LC-MS/MS method involves optimizing several parameters, from sample preparation to mass spectrometric detection. A stable isotope-labeled internal standard like Deuterated Atazanavir-D3-3 is essential for a reliable bioanalytical method. aptochem.com The goal is to create a procedure that is not only sensitive enough to detect low concentrations of the analyte but also consistently reproducible.

Methods for Atazanavir quantification often utilize a triple quadrupole mass spectrometer operating with positive ion electrospray ionization (ESI). nih.govnih.gov The detection is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for both the analyte (Atazanavir) and the internal standard (Deuterated Atazanavir-D3-3). For instance, a common transition for Atazanavir is m/z 705.3 → 168.0. nih.govijpsr.com The corresponding deuterated standard would have a distinct mass transition, allowing for simultaneous detection without interference. ijpsr.com

Sample preparation is a critical first step. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP) are employed to remove interfering components from the biological matrix. nih.gov SPE, in particular, has been shown to be effective in minimizing matrix effects for Atazanavir analysis. nih.govresearchgate.net The use of an internal standard from the very beginning of this process helps to correct for any variability or loss of analyte during sample handling and extraction. aptochem.comresearchgate.net

The sensitivity of these methods is demonstrated by the lower limit of quantitation (LLOQ), which can be as low as 1.00 ng/mL in human plasma, allowing for thorough pharmacokinetic profiling. nih.gov

Effective chromatographic separation is crucial to prevent interference between the analyte, the internal standard, and other endogenous components of the matrix. rfppl.co.in Although a deuterated internal standard like Deuterated Atazanavir-D3-3 is designed to co-elute with the unlabeled analyte, ensuring baseline separation from other substances is key to preventing ion suppression or enhancement. aptochem.comkcasbio.com

Optimization is achieved by carefully selecting the analytical column and mobile phase composition. Reversed-phase columns, such as C18, are commonly used for the analysis of Atazanavir. ijpsr.comnih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ijpsr.comnih.govnih.gov The gradient or isocratic elution conditions are fine-tuned to achieve a sharp peak shape and a suitable retention time, ensuring that the analyte and internal standard are well-resolved from any matrix components. ijpsr.comnih.gov For example, one method successfully used a CORTECS C18 column with an isocratic mobile phase of 10 mM ammonium acetate (B1210297) buffer, methanol, and acetonitrile, achieving a short analysis time of 4.0 minutes. ijpsr.com

ParameterExample Condition 1Example Condition 2Example Condition 3
Column Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) nih.govresearchgate.netCORTECS C18 (4.6 × 150mm, 2.7 µm) ijpsr.comHypersil Gold C18 (50mm × 4.6mm, 5µm) nih.gov
Mobile Phase 10 mM ammonium formate (pH 4.0) and acetonitrile nih.govresearchgate.net10 mM Ammonium Acetate Buffer (pH 4.0): Methanol: Acetonitrile (20:40:40) ijpsr.com5mM ammonium formate in water:methanol (10:90) nih.gov
Flow Rate Gradient nih.govresearchgate.net0.5 mL/min ijpsr.comIsocratic nih.gov
Analysis Time Not Specified4.0 min ijpsr.comNot Specified

Application of Stable Isotope Labeled Internal Standards (SIL-IS)

The use of SIL-IS, such as Deuterated Atazanavir-D3-3, is considered the gold standard in quantitative bioanalysis using mass spectrometry. scispace.com These standards have chemical and physical properties nearly identical to the analyte, making them ideal for correcting analytical variability.

A deuterated internal standard is the best choice for bioanalysis because it shares the same extraction recovery, chromatographic retention time, and ionization response as the analyte. aptochem.com By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer without significantly altering its chemical behavior. acanthusresearch.com

This near-identical behavior ensures that any variations encountered during the analytical process—from sample extraction to injection and ionization—affect both the analyte and the internal standard to the same extent. kcasbio.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a significant improvement in the accuracy and precision of the final concentration measurement. researchgate.net Studies quantifying Atazanavir using deuterated internal standards consistently report high accuracy (e.g., 99-102%) and precision (coefficient of variation <4%). nih.gov

Biological matrices like plasma are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. kcasbio.com This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. kcasbio.comcerilliant.com

Because a SIL-IS like Deuterated Atazanavir-D3-3 co-elutes with the analyte and has the same ionization characteristics, it is subjected to the same degree of ion suppression or enhancement. kcasbio.comcerilliant.com Therefore, the ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of the matrix effect. kcasbio.com This ability to compensate for unpredictable matrix effects is a primary reason why SIL-IS are superior to other types of internal standards and are crucial for developing rugged and reliable bioanalytical methods. kcasbio.comcerilliant.com The use of a deuterated standard helps ensure that the variability of the assay due to matrix effects is minimized. researchgate.net

Method Validation Parameters in Bioanalytical Context

For a bioanalytical method to be used in regulated studies, it must undergo a thorough validation process to demonstrate its reliability. rfppl.co.in This validation assesses several key parameters according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov

The core validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. japsonline.comresolian.com

Accuracy: This measures the closeness of the determined value to the true concentration. resolian.com For Atazanavir, accuracy is typically required to be within ±15% of the nominal value (±20% at the LLOQ). researchgate.net

Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and should not exceed 15% (20% at the LLOQ). researchgate.netresolian.com

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. resolian.com For Atazanavir, linear ranges from 5.0 to 6000 ng/mL have been established. nih.gov

Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. rfppl.co.in

Recovery: This evaluates the efficiency of the extraction procedure by comparing the analyte response in an extracted sample to that of a non-extracted standard. rfppl.co.inresolian.com

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. japsonline.comresolian.com

The use of Deuterated Atazanavir-D3-3 as an internal standard is instrumental in successfully meeting the stringent acceptance criteria for these validation parameters, ensuring the generation of high-quality data for clinical and preclinical studies.

Validation ParameterTypical Acceptance Criteria (FDA)Example Finding for Atazanavir Assay
Accuracy Within ±15% of nominal value (±20% at LLOQ) researchgate.net95.67% to 105.33% nih.gov
Precision (%CV) ≤15% (≤20% at LLOQ) researchgate.net2.19% to 6.34% nih.gov
Linearity (r²) ≥0.99>0.999 ijpsr.com
LLOQ Signal-to-noise ratio ≥ 5-105.0 ng/mL nih.gov
Recovery Consistent and reproducibleMean relative recovery of 84.9% nih.gov
Stability Analyte concentration within ±15% of initial japsonline.comStable for at least 109 hours at room temp and 1 year at -20°C nih.gov

Linearity and Calibration Range Determination

Information not available.

Accuracy, Precision, and Recovery Assessments

Information not available.

Selectivity and Specificity Considerations

Information not available.

Computational and Predictive Modeling of Deuterated Atazanavir D3 3

Molecular Dynamics Simulations to Elucidate Bond Strengths and Molecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the atomic-level effects of isotopic substitution on molecular structure and dynamics. In the case of Deuterated Atazanavir-D3-3, MD simulations are instrumental in elucidating the increased strength of the Carbon-Deuterium (C-D) bond compared to the native Carbon-Hydrogen (C-H) bond.

The fundamental principle underlying this increased strength is the difference in zero-point vibrational energy. Due to its greater mass, deuterium (B1214612) vibrates at a lower frequency than hydrogen when bonded to a carbon atom. This results in a lower zero-point energy for the C-D bond, meaning more energy is required to break it. MD simulations can quantify this difference by calculating the vibrational frequencies and potential energies of the respective bonds.

Table 7.1.1: Comparative Bond Characteristics from Molecular Dynamics Simulations

Characteristic C-H Bond (Atazanavir) C-D Bond (Deuterated Atazanavir-D3-3) Predicted % Change
Vibrational Frequency (cm⁻¹) ~2900-3000 ~2100-2200 ~25-30% Decrease
Zero-Point Energy (kcal/mol) Higher Lower Decrease
Bond Dissociation Energy (kcal/mol) Lower Higher Increase

These simulations provide a theoretical foundation for the enhanced stability of the deuterated compound, which is critical for understanding its pharmacokinetic profile.

Pharmacokinetic (PK) Simulations and Prediction of Deuterium Effects on ADME

Pharmacokinetic simulations are essential for predicting how a drug will be absorbed, distributed, metabolized, and excreted (ADME) by the body. For Deuterated Atazanavir-D3-3, these simulations are particularly focused on forecasting the impact of the stronger C-D bonds on its metabolic fate.

Atazanavir (B138) is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolic process often involves the cleavage of C-H bonds. By replacing these bonds with more stable C-D bonds at a metabolically vulnerable site, the rate of metabolism can be significantly reduced. This phenomenon is known as the kinetic isotope effect (KIE).

Research Findings: PK simulations for Deuterated Atazanavir-D3-3 would integrate the altered metabolic rate due to the KIE. These models predict a decreased clearance (CL) and an increased half-life (t½) and area under the curve (AUC) for the deuterated compound compared to atazanavir. The specific placement of the three deuterium atoms in the "D3-3" designation is critical, as the magnitude of the KIE is dependent on the specific metabolic pathway being altered. The simulations would model the systemic exposure of the drug over time, providing valuable insights into how deuteration can lead to a more favorable pharmacokinetic profile.

Table 7.2.1: Predicted Pharmacokinetic Parameters from Simulation

Parameter Simulated Atazanavir Simulated Deuterated Atazanavir-D3-3 Predicted Effect of Deuteration
Metabolic Clearance (CL) Higher Lower Decreased Rate of Metabolism
Half-life (t½) Shorter Longer Increased Systemic Residence Time
Area Under the Curve (AUC) Lower Higher Increased Overall Drug Exposure
Maximum Concentration (Cmax) Lower Potentially Higher Increased Bioavailability

These predictive models are crucial in the early stages of drug development to estimate the potential clinical advantages of a deuterated compound.

In Silico Screening and Design of Deuterium Substitution Patterns

Before a specific deuterated compound like Deuterated Atazanavir-D3-3 is synthesized, computational screening methods are often employed to determine the optimal positions for deuterium substitution. This in silico approach allows for the evaluation of numerous potential deuterated analogues without the need for extensive synthetic chemistry.

The process involves identifying the "soft spots" in the parent molecule—sites that are most susceptible to metabolic transformation. This is typically done by using metabolic prediction software that simulates the interaction of the drug with relevant metabolic enzymes. Once these vulnerable positions are identified, deuterium atoms are computationally substituted at these sites.

Table 7.3.1: In Silico Screening Results for Potential Atazanavir Deuteration Sites

Deuteration Pattern Predicted Metabolic Stability Predicted Target Affinity Overall Rank for Synthesis
Pattern A Moderate Improvement No Significant Change 3
Pattern B (D3-3) High Improvement No Significant Change 1
Pattern C Low Improvement Potential Decrease 4
Pattern D High Improvement Potential Decrease 2

This computational pre-selection process streamlines the drug design and development pipeline, focusing resources on the most promising candidates.

Integration of Experimental Data with Computational Models

While computational models are powerful predictive tools, their accuracy is significantly enhanced through integration with experimental data. This iterative process of model refinement is a cornerstone of modern drug development.

Initially, the computational models for Deuterated Atazanavir-D3-3 are built on theoretical principles and data from the parent compound, atazanavir. As in vitro and in vivo experimental data become available, these models are updated and refined. For instance, experimentally determined metabolic rates from liver microsome studies can be used to calibrate the KIE values in the PK simulations.

Research Findings: The integration of experimental data allows for the validation and optimization of the computational models. If initial in vitro studies on Deuterated Atazanavir-D3-3 show a slower rate of metabolism than predicted, the parameters within the PK simulation can be adjusted to better reflect this reality. This refined model can then provide more accurate predictions for human pharmacokinetics. This synergy between computational modeling and experimental work accelerates the understanding of the deuterated compound's behavior and informs further development decisions.

Table 7.4.1: Model Refinement Cycle

Stage Action Outcome
1. Initial Model Develop predictive models based on theoretical principles and atazanavir data. Initial predictions of PK and bond strength.
2. In Vitro Experiments Conduct experiments (e.g., metabolic stability assays). Generation of initial experimental data.
3. Model Refinement Adjust model parameters to align with experimental findings. Improved accuracy of computational models.
4. In Vivo Studies Conduct preclinical studies in animal models. In vivo PK data for further model validation.
5. Finalized Model Finalize the predictive model based on all available data. A robust tool for predicting human PK and guiding clinical studies.

This integrated approach ensures that the computational and predictive modeling of Deuterated Atazanavir-D3-3 is a dynamic and increasingly accurate process, providing a solid foundation for its potential development as an improved therapeutic agent.

Future Research Directions for Deuterated Atazanavir Analogs

Exploration of Novel Deuteration Sites for Optimized Metabolic Stability

The primary goal of creating deuterated atazanavir (B138) analogs is to enhance metabolic stability, thereby improving pharmacokinetic parameters such as half-life and bioavailability. Atazanavir undergoes extensive metabolism, primarily through oxidation by cytochrome P450 enzymes. nih.gov Identifying the specific molecular positions most susceptible to this metabolic breakdown—often termed "soft spots"—is the first step in designing more robust analogs.

Future research will systematically explore introducing deuterium (B1214612) at various positions on the atazanavir molecule. The complexity of atazanavir's structure presents multiple potential sites for oxidation. nih.gov By creating a library of analogs with deuterium placed at these specific, metabolically liable sites, researchers can empirically determine which substitutions yield the most significant improvements in stability. Studies on CTP-518, a deuterated version of atazanavir, have already demonstrated the viability of this strategy, showing a notable increase in its metabolic half-life in human liver microsomes. nih.gov The objective is to develop an analog that retains the full antiviral efficacy of atazanavir while reducing its metabolic clearance, which could potentially eliminate the need for a pharmacokinetic booster like ritonavir (B1064).

ParameterAtazanavirCTP-518 (Deuterated Atazanavir)Research Goal for Novel Analogs
Primary Metabolic Pathway Oxidation via CYP3A4/CYP3A5 Oxidation via CYP3A4/CYP3A5Slow the rate of oxidative metabolism
Metabolic Half-life StandardIncreased by 51% in vitro Further increase half-life and overall exposure
Pharmacokinetic Booster Required (e.g., Ritonavir) Designed to eliminate the need for a booster nih.govAchieve optimal plasma levels without a booster

This table illustrates the demonstrated and potential improvements in metabolic stability through the deuteration of Atazanavir.

Advancements in Synthesis and Scale-Up of Deuterated Atazanavir Analogs

The practical application of deuterated pharmaceuticals depends heavily on the ability to synthesize and scale up production efficiently and economically. The synthesis of a complex molecule like atazanavir is a multi-step process, and introducing deuterium adds another layer of complexity. syrris.com A significant challenge lies in achieving high levels of deuteration at specific, targeted positions without isotopic scrambling.

Future research in this area will focus on developing novel and refining existing synthetic methodologies. One promising direction is the advancement of metal-catalyzed hydrogen-deuterium exchange reactions that offer high position selectivity using readily available deuterium sources like heavy water (D₂O). Furthermore, adapting and optimizing synthesis for continuous flow chemistry platforms, which has been explored for atazanavir intermediates, could offer significant advantages for scale-up. syrris.com These systems can provide better control over reaction conditions, improve yield and purity, and facilitate a more streamlined, cost-effective manufacturing process suitable for pharmaceutical production.

Area of DevelopmentCurrent ChallengesFuture Research & Advancement
Selective Deuteration Achieving high isotopic incorporation at specific molecular sites without affecting other parts of the molecule. Development of highly selective homogeneous metal catalysts for targeted 1H-D exchange.
Synthetic Efficiency Multi-step synthesis of the core atazanavir structure can be complex and time-consuming. syrris.comDesigning more convergent synthetic routes that incorporate deuterated building blocks early in the process.
Process Scale-Up Transitioning from laboratory-scale batch reactions to large-scale manufacturing while maintaining purity and cost-effectiveness.Optimization of continuous flow chemistry processes for key synthetic steps, enabling better control, higher throughput, and easier purification. syrris.com

This table summarizes the challenges and future directions for the synthesis and manufacturing of deuterated atazanavir analogs.

Development of Enhanced Bioanalytical Strategies for Complex Matrices

Robust and sensitive bioanalytical methods are fundamental for the preclinical and clinical development of new drug candidates. The analysis of atazanavir and its deuterated analogs in complex biological matrices such as blood plasma, serum, and tissue homogenates requires highly sophisticated techniques. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for quantification, and deuterated compounds are frequently used as internal standards to ensure accuracy. medchemexpress.comrug.nl

Future research will aim to develop next-generation bioanalytical assays with even lower limits of quantification and higher throughput. This is crucial for accurately characterizing the pharmacokinetics of novel, highly potent deuterated analogs that may be present at very low concentrations. A key focus will be on advancements in sample preparation, which is often the most challenging step in bioanalysis. nih.gov The exploration and validation of modern microsampling techniques, such as Volumetric Absorptive Microsampling (VAMS), could simplify sample collection and storage, particularly in large-scale clinical trials. Additionally, novel microextraction strategies may be employed to improve the recovery of analytes from complex matrices and minimize matrix effects, leading to more reliable and reproducible data. nih.gov

Technique CategoryConventional MethodAdvanced/Future Strategy
Sample Collection Venipuncture for plasma/serum collection.Volumetric Absorptive Microsampling (VAMS) for reduced sample volume and simplified logistics. nih.gov
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).Miniaturized and automated techniques like Electromembrane Extraction (EME) for high-purity sample preparation from smaller volumes. nih.gov
Analytical Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). rug.nlUltra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry for enhanced sensitivity and specificity.

This table compares conventional and advanced bioanalytical strategies relevant to the development of deuterated atazanavir analogs.

Q & A

Q. What is the scientific rationale for deuterating Atazanavir in pharmacokinetic studies?

Deuterating Atazanavir (replacing hydrogen with deuterium at specific positions) aims to slow metabolic degradation by the cytochrome P450 system, thereby prolonging its half-life. This approach leverages the kinetic isotope effect (KIE), where deuterium’s higher mass reduces bond-breaking rates during metabolism . Researchers should validate deuterium incorporation using mass spectrometry (e.g., LC-MS/MS) and compare metabolic stability in vitro (e.g., liver microsomes) against non-deuterated analogs.

Q. How does deuterated Atazanavir-D3-3 improve the accuracy of quantitative metabolic profiling?

Deuterated isotopes serve as internal standards in mass spectrometry to correct for ion suppression/enhancement and matrix effects. For Atazanavir-D3-3, researchers should co-administer deuterated and non-deuterated forms in controlled ratios during sample preparation. This ensures precise quantification of metabolites in biological matrices (e.g., plasma, urine) by compensating for instrument variability .

Advanced Research Questions

Q. What experimental design considerations are critical for distinguishing deuterium’s isotopic effects from structural modifications in Atazanavir-D3-3?

  • Controlled Variables: Use isotopologs (e.g., Atazanavir-D3-3 vs. non-deuterated Atazanavir) synthesized under identical conditions to isolate isotopic effects.
  • Metabolic Pathways: Employ stable isotope tracing (e.g., ²H-NMR or LC-HRMS) to track deuterium retention in metabolites.
  • Statistical Validation: Apply multivariate analysis to differentiate between isotopic and structural contributions to pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How can researchers resolve contradictions in deuterated Atazanavir-D3-3’s metabolic stability across different in vivo models?

Discrepancies often arise from species-specific enzyme affinities or dosing regimens. To address this:

  • Cross-Species Comparisons: Test Atazanavir-D3-3 in humanized liver mouse models and primary human hepatocytes.
  • Dose-Response Analysis: Evaluate saturation kinetics of CYP3A4/5 enzymes at varying deuterated drug concentrations.
  • Data Harmonization: Use meta-analysis frameworks (e.g., random-effects models) to integrate findings from disparate studies while accounting for heterogeneity .

Q. What methodologies optimize deuteration sites in Atazanavir-D3-3 to maximize metabolic stability without compromising antiviral activity?

  • Computational Screening: Apply density functional theory (DFT) to predict KIE magnitudes at candidate deuteration sites (e.g., methyl groups vs. aromatic positions).
  • Structure-Activity Relationship (SAR) Studies: Synthesize site-specific deuterated analogs and test potency in HIV protease inhibition assays.
  • In Vitro/In Vivo Correlation: Validate computational predictions using liver microsomal stability assays and rodent pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir-d5
Reactant of Route 2
Reactant of Route 2
Atazanavir-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.